molecular formula C13H10FNO B1392026 2-(3-Fluorobenzoyl)-6-methylpyridine CAS No. 1187164-33-5

2-(3-Fluorobenzoyl)-6-methylpyridine

Cat. No. B1392026
M. Wt: 215.22 g/mol
InChI Key: MKYDBHXFFDYQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Fluorobenzoyl)-6-methylpyridine” likely refers to a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(3-Fluorobenzoyl)” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with a fluorine atom at the 3rd position. This group is attached to the 2nd position of the pyridine ring. The “6-methyl” part indicates a methyl group (-CH3) attached to the 6th position of the pyridine ring .


Molecular Structure Analysis

The molecular structure would likely show a pyridine ring with a benzoyl group attached at the 2nd position and a methyl group at the 6th position. The benzoyl group would have a fluorine atom at the 3rd position .


Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, under certain conditions, it might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the fluorobenzoyl and methyl groups) would influence its properties .

Scientific Research Applications

  • Crystallographic Analysis : The study by Gallagher, Donnelly, & Lough (2008) focused on the crystal structure of a related compound, highlighting the importance of non-classical hydrogen bonds and C—H⋯π(arene) interactions in its crystallization.

  • Organic Acid-Base Salt Formation : Thanigaimani et al. (2015) explored the formation of organic acid-base salts using 2-amino-6-methylpyridine, a compound structurally related to 2-(3-Fluorobenzoyl)-6-methylpyridine, demonstrating its role in the creation of ionic structures with specific supramolecular arrangements (Thanigaimani et al., 2015).

  • Conformational Analysis : Ribet et al. (2005) conducted a detailed conformational analysis and crystal structure study of a fluorobenzoyl-piperidinyl compound, contributing to understanding the solution and solid-state conformations of such molecules (Ribet et al., 2005).

  • Catalysis Studies : Research by Egorova & Prins (2006) investigated the influence of 2-methylpyridine on the hydrodesulfurization of dibenzothiophene, providing insights into the role of pyridine derivatives in catalytic processes (Egorova & Prins, 2006).

  • Emission Tuning in Polymer LEDs : Cho et al. (2010) synthesized ligands related to 2-(3-Fluorobenzoyl)-6-methylpyridine for use in green-emitting Ir(III) complexes, demonstrating their application in tuning the emission spectra of polymer LEDs (Cho et al., 2010).

  • Nickel(II) Carboxylate Chemistry : Escuer, Vlahopoulou, & Mautner (2011) explored the use of a 6-methylpyridine derivative in synthesizing nickel(II) complexes, revealing its potential in creating compounds with unique magnetic properties (Escuer, Vlahopoulou, & Mautner, 2011).

  • Synthesis of Bioactive Compounds : Pesti et al. (2000) detailed a synthetic process involving a fluorinated methylpyridine, highlighting its efficiency in creating drug candidates for cognitive enhancement (Pesti et al., 2000).

Safety And Hazards

As with any chemical compound, handling “2-(3-Fluorobenzoyl)-6-methylpyridine” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for the compound for detailed safety and hazard information .

properties

IUPAC Name

(3-fluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-4-2-7-12(15-9)13(16)10-5-3-6-11(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYDBHXFFDYQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorobenzoyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorobenzoyl)-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorobenzoyl)-6-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(3-Fluorobenzoyl)-6-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(3-Fluorobenzoyl)-6-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(3-Fluorobenzoyl)-6-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(3-Fluorobenzoyl)-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.